1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15930097
InChI: InChI=1S/C16H18N2O/c1-12(19)18-10-3-2-6-16(18)14-7-8-15-13(11-14)5-4-9-17-15/h4-5,7-9,11,16H,2-3,6,10H2,1H3
SMILES:
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol

1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15930097

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone -

Specification

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
IUPAC Name 1-(2-quinolin-6-ylpiperidin-1-yl)ethanone
Standard InChI InChI=1S/C16H18N2O/c1-12(19)18-10-3-2-6-16(18)14-7-8-15-13(11-14)5-4-9-17-15/h4-5,7-9,11,16H,2-3,6,10H2,1H3
Standard InChI Key NRDLRJOKAPRMSP-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCCCC1C2=CC3=C(C=C2)N=CC=C3

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a quinolin-6-yl group and acetylated at the 1-position. The quinoline moiety, a bicyclic structure comprising a benzene ring fused to a pyridine ring, contributes aromaticity and potential π-π stacking interactions in biological systems . The acetyl group enhances lipophilicity, as evidenced by its computed partition coefficient (XLogP3=2.4\text{XLogP3} = 2.4), which suggests moderate membrane permeability .

IUPAC Name and Synonyms

The systematic IUPAC name is 1-(2-quinolin-6-ylpiperidin-1-yl)ethanone. Alternative designations include:

  • 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone

  • 1355225-93-2 (CAS Registry Number) .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 1-(2-(quinolin-6-yl)piperidin-1-yl)ethanone involves multi-step reactions, as inferred from analogous piperidine-quinoline derivatives . A representative route includes:

  • Quinoline Functionalization: Introduction of a piperidine moiety at the 6-position of quinoline via nucleophilic substitution or catalytic hydrogenation .

  • Acetylation: Reaction of the piperidine nitrogen with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the ethanone derivative .

For example, Patent EP0524846A1 describes the hydrogenation of quinoline-2(1H)-one derivatives followed by acetylation to yield structurally related compounds . Adjustments in solvent systems (e.g., ethanol, ethyl acetate) and catalysts (e.g., palladium on charcoal) are critical for optimizing yields .

Purification and Characterization

Chromatographic techniques (silica gel column chromatography) and recrystallization (using propanol or ethanol/water mixtures) are employed to isolate the pure compound . Nuclear magnetic resonance (NMR) spectroscopy confirms structure, with characteristic signals for the acetyl group (δ2.07ppm\delta \approx 2.07 \, \text{ppm}) and quinoline protons (δ7.118.82ppm\delta \approx 7.11–8.82 \, \text{ppm}) .

Physicochemical Properties

PropertyValue
Molecular FormulaC16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}
Molecular Weight254.33 g/mol
XLogP32.4
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bonds1
Topological Polar Surface Area38.7 Ų

The compound’s low hydrogen bond donor count and moderate lipophilicity suggest favorable blood-brain barrier penetration, a trait valuable in central nervous system-targeted therapies .

Applications in Drug Discovery

Oncology

The compound’s quinoline moiety may intercalate DNA or inhibit topoisomerases, mechanisms exploited by chemotherapeutic agents like camptothecin . Molecular docking studies could elucidate its binding affinity for oncology targets such as EGFR or PD-L1.

Infectious Diseases

Given the success of piperidine-containing antimalarials (e.g., chloroquine), this compound could serve as a lead for optimizing antiparasitic activity .

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